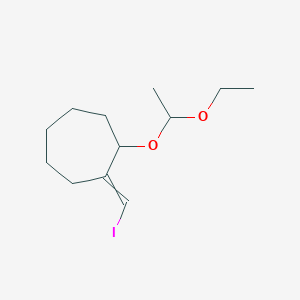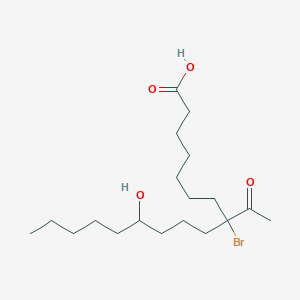
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is a complex organic compound with the molecular formula C19H35BrO4. It features a unique structure that includes a bromine atom, a hydroxyl group, and an acetyl group attached to a heptadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation and hydroxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-iodo-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-fluoro-12-hydroxyheptadecanoic acid
Comparison: Compared to its analogs, 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and different electronegativity compared to chlorine, iodine, and fluorine can result in distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
57987-59-4 |
|---|---|
Molekularformel |
C19H35BrO4 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
8-acetyl-8-bromo-12-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H35BrO4/c1-3-4-7-11-17(22)12-10-15-19(20,16(2)21)14-9-6-5-8-13-18(23)24/h17,22H,3-15H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
OOQLJRVBGIQLEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCC(CCCCCCC(=O)O)(C(=O)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

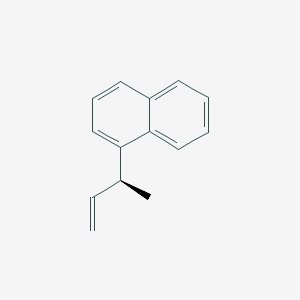
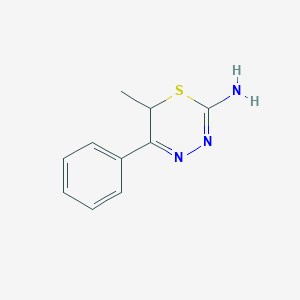
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
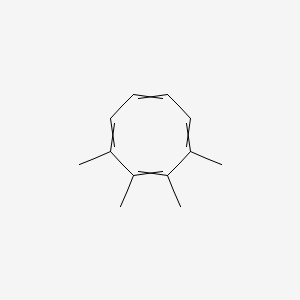
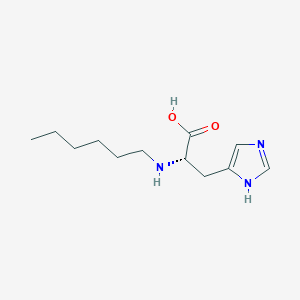
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
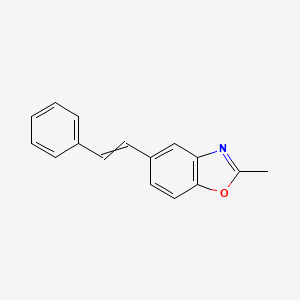
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
